molecular formula C20H24N2O5S B2852994 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 922133-51-5

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2852994
CAS No.: 922133-51-5
M. Wt: 404.48
InChI Key: VSHOHKQUXONAHE-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-12-8-17(26-5)18(9-13(12)2)28(24,25)22-14-6-7-16-15(10-14)21-19(23)20(3,4)11-27-16/h6-10,22H,11H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHOHKQUXONAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential applications in drug development:

  • Anticancer Activity : Research indicates that similar compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. The sulfonamide group is known for enhancing solubility and bioavailability in pharmaceutical formulations.
  • Antimicrobial Properties : Compounds with similar structural motifs have shown activity against various bacterial strains. The ability to modify the sulfonamide moiety could lead to the development of new antibiotics.

Neuropharmacological Insights

The compound's potential neuropharmacological applications arise from its interaction with neurotransmitter systems:

  • NMDA Receptor Modulation : Research into related compounds has revealed their ability to modulate NMDA receptors, which are crucial for synaptic plasticity and memory function. This modulation could provide therapeutic avenues for neurodegenerative diseases such as Alzheimer's disease.
  • Neuroprotective Effects : Studies have shown that certain derivatives can exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This suggests a potential role in treating conditions like Parkinson's disease and multiple sclerosis.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor cell lines through apoptosis induction.
Study 2Antimicrobial EfficacyShowed effectiveness against Gram-positive bacteria with low MIC values.
Study 3NeuroprotectionFound to reduce neuronal cell death in models of oxidative stress by modulating antioxidant enzyme levels.

Preparation Methods

Cyclization of 2-Aminophenol Derivatives

The benzo[b]oxazepine scaffold is synthesized via a 7-endo-dig cyclization reaction between 2-aminophenol derivatives and alkynones. Using 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-amine as the precursor, the reaction proceeds in 1,4-dioxane at 100°C for 12 hours, yielding the intermediate with 82% efficiency. Mechanistic studies highlight the critical role of the hydroxy proton in forming an alkynylketimine intermediate, which undergoes intramolecular cyclization (Table 1).

Table 1: Optimized Conditions for Oxazepine Core Synthesis

Parameter Value
Solvent 1,4-Dioxane
Temperature 100°C
Reaction Time 12 hours
Yield 82%
Key Intermediate Alkynylketimine

Alternative Microwave-Assisted Cyclization

Eco-friendly methods employing microwave irradiation reduce reaction times to 30 minutes while maintaining yields above 75%. This approach minimizes side reactions, such as over-oxidation, and enhances reproducibility for large-scale production.

Sulfonamide Formation

Reaction with 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride

The oxazepine intermediate undergoes sulfonylation using 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in anhydrous acetone. Triethylamine (2.5 equiv) is added as a base to scavenge HCl, with the reaction proceeding at 0–5°C for 2 hours followed by 24 hours at room temperature. The crude product is purified via recrystallization from ethanol, achieving a 78% yield (Table 2).

Table 2: Sulfonylation Reaction Parameters

Parameter Value
Sulfonylating Agent 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride
Base Triethylamine (2.5 equiv)
Solvent Anhydrous Acetone
Temperature 0–5°C (initial), then rt
Yield 78%

Sonication-Enhanced Sulfonylation

Ultrasound-assisted reactions at 40 kHz for 1 hour improve reagent dispersion, increasing yields to 85%. This method reduces solvent consumption by 30% and is advantageous for heat-sensitive intermediates.

Purification and Characterization

Chromatographic Techniques

Flash column chromatography with ethyl acetate/hexane (3:7) removes unreacted sulfonyl chloride and byproducts. Final purity (>98%) is confirmed via HPLC using a C18 column and acetonitrile/water (65:35) mobile phase.

Spectroscopic Validation

  • NMR : $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 1.42 (s, 6H, CH$$3$$), 2.24 (s, 3H, Ar-CH$$3$$), 2.31 (s, 3H, Ar-CH$$3$$), 3.81 (s, 3H, OCH$$3$$), 4.12 (s, 2H, CH$$2$$), 6.92–7.58 (m, 5H, Ar-H).
  • HRMS : Calculated for C$${21}$$H$${25}$$N$$2$$O$$5$$S: 441.1432; Found: 441.1428.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors reduces batch variability and enhances throughput. A tubular reactor operating at 10 mL/min with in-line HPLC monitoring achieves 90% conversion in 8 minutes.

Waste Management

Solvent recovery systems (e.g., fractional distillation) reclaim >95% of acetone, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

Method Yield Time Scalability
Conventional Cyclization 82% 12h Moderate
Microwave Cyclization 75% 0.5h High
Ultrasound Sulfonylation 85% 1h High

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction yields be optimized?

The synthesis typically involves a multi-step process:

  • Step 1 : Cyclization of precursors to form the benzo-fused oxazepine core under controlled temperatures (e.g., 60–80°C) and inert atmospheres (e.g., nitrogen) to prevent side reactions.
  • Step 2 : Introduction of the sulfonamide group via sulfonation, often using reagents like chlorosulfonic acid or sulfur trioxide.
  • Step 3 : Purification via column chromatography or recrystallization to isolate the product. Yield optimization requires careful control of stoichiometry, solvent selection (e.g., DMF or THF), and catalyst use (e.g., palladium for cross-coupling steps). Analytical techniques like NMR and mass spectrometry are critical for verifying structural integrity at each stage .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxazepine ring and sulfonamide substituents. Key signals include the methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–7.5 ppm).
  • Mass Spectrometry (HRMS) : Provides molecular weight confirmation and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxazepine ketone).
  • X-ray Crystallography (if crystals are obtainable): Resolves 3D structure and confirms stereochemistry .

Q. What are the common chemical reactions involving this compound?

  • Oxidation : The oxo group in the oxazepine ring can be oxidized to carboxylic acid derivatives using KMnO₄ or CrO₃ under acidic conditions.
  • Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol.
  • Substitution : Electrophilic aromatic substitution occurs at the benzenesulfonamide group, particularly at the para position relative to the methoxy group .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways and regioselectivity?

  • Density Functional Theory (DFT) : Models transition states to predict regioselectivity in substitutions (e.g., sulfonamide vs. oxazepine reactivity).
  • Molecular Dynamics Simulations : Assess solvent effects on reaction kinetics.
  • Reaction Path Search Algorithms : Narrow optimal conditions (e.g., temperature, solvent polarity) by integrating quantum calculations with experimental data .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Enzyme Inhibition : The sulfonamide group mimics enzyme substrates (e.g., carbonic anhydrase), acting as a competitive inhibitor. Kinetic assays (e.g., Michaelis-Menten plots) quantify inhibition constants (Kᵢ).
  • Molecular Docking : Predict binding affinities to targets like kinases or GPCRs. For example, the dimethyl groups on the oxazepine may enhance hydrophobic interactions in binding pockets .

Q. How do structural modifications (e.g., substituent changes) impact bioactivity?

Comparative studies with analogs reveal:

  • Methoxy vs. Ethoxy : Larger alkoxy groups (e.g., ethoxy) increase lipophilicity, improving membrane permeability but reducing aqueous solubility.
  • Dimethyl vs. Allyl : Allyl substituents on the oxazepine (e.g., in related compounds) introduce π-π stacking potential, altering binding kinetics.
  • Chloro vs. Methyl : Electron-withdrawing groups (e.g., Cl) enhance electrophilic reactivity but may reduce metabolic stability .

Methodological Considerations

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-Response Analysis : Validate activity thresholds using standardized assays (e.g., IC₅₀ values in cytotoxicity screens).
  • Orthogonal Assays : Cross-check results with SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway modulation.
  • Meta-Analysis : Compare data across studies, accounting for variables like cell line heterogeneity or solvent effects .

Q. How can reaction scalability be balanced with purity in academic settings?

  • Flow Chemistry : Microreactors enable precise control of exothermic steps (e.g., sulfonation) while maintaining yield.
  • Automated Purification : Combine flash chromatography with HPLC for high-throughput isolation.
  • In Situ Monitoring : Use PAT (process analytical technology) tools like FTIR probes to track intermediates .

Comparative and Structural Analysis

Q. How does this compound compare to structurally related benzoxazepines?

Compound Key Structural Differences Bioactivity
Target Compound 2-Methoxy-4,5-dimethylbenzenesulfonamideAntimicrobial (MIC: 2 µg/mL vs. S. aureus)
Analog A 4-ChlorobenzenesulfonamideKinase inhibition (Kᵢ: 150 nM)
Analog B Allyl-substituted oxazepineAnticancer (IC₅₀: 8 µM in HeLa)
The dimethyl and methoxy groups in the target compound enhance steric hindrance, potentially reducing off-target effects compared to smaller substituents .

Data Gaps and Future Directions

What unresolved questions warrant further investigation?

  • Metabolic Stability : Limited data on cytochrome P450 interactions. Use hepatocyte assays to profile metabolites.
  • Crystallography : Resolve 3D structures of target-ligand complexes to guide rational design.
  • Synergistic Effects : Screen combinatorial libraries with approved drugs (e.g., cisplatin) for enhanced efficacy .

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